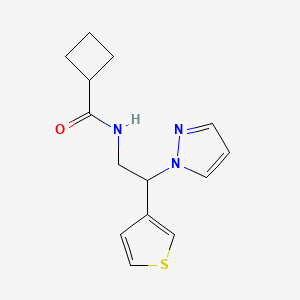
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide" is a heterocyclic compound that likely contains a pyrazole ring, a thiophene ring, and a cyclobutane carboxamide moiety. These types of compounds are of interest due to their potential biological activities, including antitumor and antidepressant effects, as well as their ability to inhibit certain enzymes that are associated with cancer .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of amines with various reagents to form a diverse set of products, including those with thiophene, thiazole, pyrazole, and other rings . The synthesis procedures often involve one-pot reactions under mild conditions, which are advantageous for producing high yields and facilitating further transformations . For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of a cyanoacetamide precursor, which can then be used to synthesize various heterocyclic derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be characterized using techniques such as NMR, mass spectra, FT-IR, UV-Visible, and X-ray diffraction studies . These compounds often exhibit a twisted conformation between the pyrazole and thiophene rings, as evidenced by dihedral angles observed in crystal structures . The molecular geometries and electronic structures can be optimized and calculated using ab initio methods, which also help identify electrophilic and nucleophilic regions on the molecular surface .
Chemical Reactions Analysis
The reactivity of such compounds is influenced by the presence of reactive sites that can undergo various chemical reactions, including cyclization and condensation . The competition between different reaction pathways, such as dipolar cyclization and dinucleophilic-bielectrophilic attack, contributes to the diversity of the synthesized products . These reactions are crucial for the development of compounds with potential biological activities.
Physical and Chemical Properties Analysis
Compounds with a pyrazole and thiophene structure are generally thermally stable up to certain temperatures, as indicated by thermo-optical studies . The intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and formation of supramolecular motifs in the crystal structure . The solvent effects on structural parameters and the non-linear optical properties of these compounds can also be investigated to understand their behavior in different environments .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Studies have detailed the synthesis and analytical characterization of related compounds, including synthetic cannabinoids with pyrazole and thiophene derivatives, highlighting the importance of accurate identification and characterization due to potential mislabeling of research chemicals. Such work emphasizes the bioisosteric replacement strategies employed in the design of these molecules, aiming to explore their pharmacological activities which remain to be fully investigated (McLaughlin et al., 2016).
Antimicrobial and Anticancer Activities
- Novel heterocyclic compounds derived from thiophene and incorporating pyrazole, among other scaffolds, have been synthesized and evaluated for their antitumor activities. These studies showcase the potential of thiophene and pyrazole derivatives in the development of new therapeutic agents with significant antiproliferative activity against various cancer cell lines, highlighting the diversity of reactive sites for further biological investigations (Shams et al., 2010).
Analytical and Structural Analysis
- Comprehensive analytical characterizations including chromatographic, spectroscopic, and mass spectrometric techniques, as well as crystal structure analysis, have been conducted to elucidate the structures and properties of these compounds. This level of detail aids in understanding the chemical and physical properties of these molecules, which is crucial for their potential application in various scientific and therapeutic fields (Franz et al., 2017).
Green Chemistry and Synthesis Approaches
- The adoption of green chemistry principles in the synthesis of thiophenyl pyrazoles and isoxazoles and their evaluation for antimicrobial activity represents an important aspect of current research. These studies aim to develop more sustainable and environmentally friendly methods for producing heterocyclic compounds with potential biological applications, thereby contributing to the field of medicinal chemistry with an emphasis on reducing harmful environmental impacts (Sowmya et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-14(11-3-1-4-11)15-9-13(12-5-8-19-10-12)17-7-2-6-16-17/h2,5-8,10-11,13H,1,3-4,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWJPCQNPIDDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2548433.png)

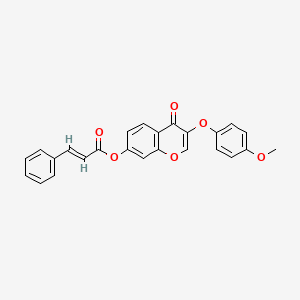
![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)
![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)
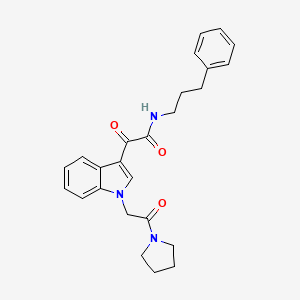

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2548445.png)
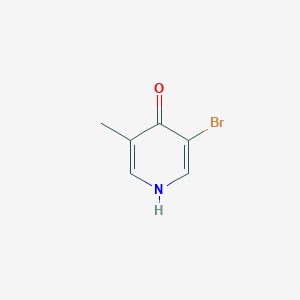
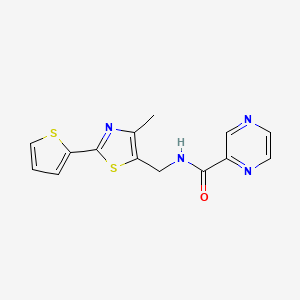
![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide](/img/structure/B2548452.png)